N-(Trifluoroacetyl)-L-thyroxine Methyl Ester
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Overview
Description
N-(Trifluoroacetyl)-L-thyroxine Methyl Ester is a synthetic derivative of L-thyroxine, a hormone produced by the thyroid gland This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)-L-thyroxine Methyl Ester typically involves the protection of the amino group of L-thyroxine followed by esterification and trifluoroacetylation. One common method includes:
Protection of the amino group: The amino group of L-thyroxine is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).
Esterification: The carboxyl group is esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Trifluoroacetylation: The protected L-thyroxine methyl ester is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(Trifluoroacetyl)-L-thyroxine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The trifluoroacetyl group can be reduced to yield the corresponding amine.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under suitable conditions.
Major Products Formed
Hydrolysis: Yields L-thyroxine and trifluoroacetic acid.
Reduction: Yields L-thyroxine methyl ester and trifluoroethanol.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Trifluoroacetyl)-L-thyroxine Methyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical studies to investigate the role of thyroid hormones in cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in thyroid-related disorders.
Industry: Utilized in the development of new materials and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(Trifluoroacetyl)-L-thyroxine Methyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: Primarily targets thyroid hormone receptors, influencing gene expression and metabolic processes.
Pathways Involved: Modulates the thyroid hormone signaling pathway, affecting various physiological functions such as metabolism, growth, and development.
Comparison with Similar Compounds
Similar Compounds
L-thyroxine: The parent compound, naturally occurring thyroid hormone.
N-(Trifluoroacetyl)-L-thyroxine: Similar structure but without the methyl ester group.
L-thyroxine Methyl Ester: Similar structure but without the trifluoroacetyl group.
Uniqueness
N-(Trifluoroacetyl)-L-thyroxine Methyl Ester is unique due to the presence of both the trifluoroacetyl and methyl ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
IUPAC Name |
methyl (2S)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3I4NO5/c1-30-16(28)13(26-17(29)18(19,20)21)4-7-2-11(24)15(12(25)3-7)31-8-5-9(22)14(27)10(23)6-8/h2-3,5-6,13,27H,4H2,1H3,(H,26,29)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZOPJWCLTTXIL-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3I4NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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